Tert-butyl 3-bromobenzylcarbamate

Overview

Description

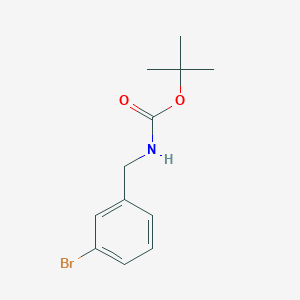

Tert-butyl 3-bromobenzylcarbamate is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . It is commonly used as a synthetic intermediate in organic chemistry due to its reactivity and stability. The compound is characterized by a tert-butyl group attached to a 3-bromobenzylcarbamate moiety, making it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tert-butyl 3-bromobenzylcarbamate typically involves the reaction of 3-bromobenzaldehyde with tert-butyl carbamate under alkaline conditions . The reaction proceeds through the formation of an intermediate, 3-bromobenzyl tert-butyl carbamate, which is then further processed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out in a solvent such as ethanol or methanol to ensure proper mixing and reaction efficiency . The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromobenzylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

Substitution Reactions: Products include substituted benzylcarbamates with different functional groups replacing the bromine atom.

Oxidation and Reduction: Products include benzaldehydes or benzyl alcohols, depending on the reaction conditions.

Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.

Scientific Research Applications

Tert-butyl 3-bromobenzylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 3-bromobenzylcarbamate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions . Additionally, the carbamate group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-bromoazetidine-1-carboxylate

- 1-N-Boc-3-bromopiperidine

- Tert-butyl 3-bromomethyl-indole-1-carboxylate

- Boc-(S)-3-amino-3-(3-bromo-phenyl)-propionic acid

Uniqueness

Tert-butyl 3-bromobenzylcarbamate is unique due to its specific combination of a tert-butyl group and a 3-bromobenzylcarbamate moiety. This structure imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic pathways . Its versatility in undergoing different types of chemical reactions and its applications in multiple fields further highlight its uniqueness .

Biological Activity

Tert-butyl 3-bromobenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H16BrN

- Molecular Weight : 271.17 g/mol

- CAS Number : 55666-43-8

The compound features a tert-butyl group, which enhances lipophilicity, potentially improving membrane permeability and bioavailability.

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies indicate that the compound has significant effects against various bacterial strains, suggesting potential use in antibiotic formulations .

- Cell Cycle Regulation : It has been implicated in modulating the cell cycle and apoptosis pathways, which are crucial for cancer therapeutics .

- Neuronal Signaling : The compound may influence neuronal signaling pathways, potentially offering neuroprotective effects .

2. Pharmacokinetics

The pharmacokinetic profile of this compound shows:

- High Gastrointestinal Absorption : This property suggests effective oral bioavailability.

- Blood-Brain Barrier Permeability : The compound is capable of crossing the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support its potential as a therapeutic agent in treating infections caused by these bacteria.

Case Study 2: Cancer Cell Line Study

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM in breast cancer cells. This highlights its potential role in cancer therapy.

Data Table: Biological Activities Overview

Properties

IUPAC Name |

tert-butyl N-[(3-bromophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEVOUCZQOLENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452739 | |

| Record name | tert-butyl 3-bromobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171663-13-1 | |

| Record name | tert-butyl 3-bromobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-bromobenzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.